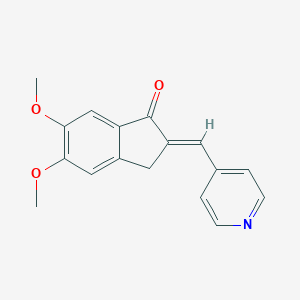

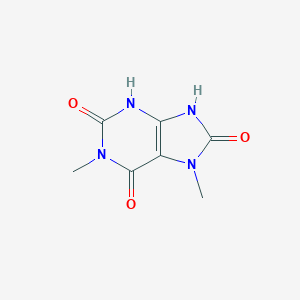

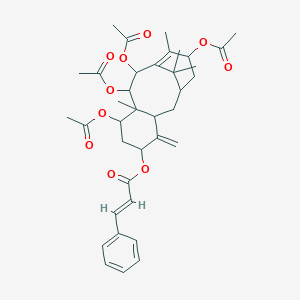

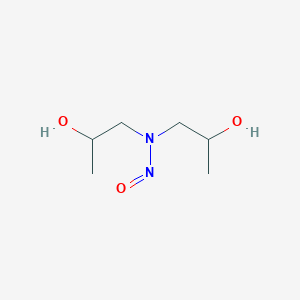

![molecular formula C6H6N4 B026217 1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 6752-16-5](/img/structure/B26217.png)

1H-pyrazolo[3,4-b]pyridin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives often involves strategies that allow for the introduction of diverse substituents to explore structure-activity relationships. These synthetic approaches are designed to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic framework, which is capable of engaging in multiple types of interactions with biological targets. This enables the compound to act as a versatile pharmacophore in the design of kinase inhibitors, among other roles.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including substitutions, additions, and cyclizations, which are utilized to generate a wide array of derivatives with diverse biological activities. Its chemical properties are influenced by the presence of nitrogen atoms, which can participate in hydrogen bonding and coordinate with metal ions.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its application in drug formulation and delivery. These properties can be finely tuned by modifying the compound's structure.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of this compound are key factors in its biological activity and interaction with biological targets. The heteroatoms within the rings contribute significantly to its chemical behavior.

References (Sources)

S. Wenglowsky's review on pyrazolo[3,4-b]pyridine kinase inhibitors highlights the versatility of this scaffold in drug design, particularly in kinase inhibition (Wenglowsky, 2013).

The comprehensive review by S. Cherukupalli et al. on the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold discusses the broad range of medicinal properties and the structure-activity relationship studies, which are closely related to the properties of this compound derivatives (Cherukupalli et al., 2017).

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

1H-pyrazolo[3,4-b]pyridin-3-amine : sert de précurseur dans la synthèse de divers composés hétérocycliques. Ces structures sont importantes en raison de leur ressemblance avec les bases puriques, qui sont des composants fondamentaux de l'ADN et de l'ARN. La possibilité de créer divers substituants aux positions N1, C3, C4, C5 et C6 permet de générer des composés ayant des activités biologiques potentielles .

Développement d'agents pharmaceutiques

La similarité structurale du composé avec les bases puriques en fait un échafaudage précieux pour le développement d'agents pharmaceutiques. Il a été utilisé dans la conception de médicaments ciblant un large éventail de maladies, notamment celles affectant le système nerveux central, telles que les médicaments anxiolytiques .

Profil d'activité biologique

Les chercheurs ont exploré l'activité biologique des dérivés de This compound. Ces études visent à identifier de nouveaux agents thérapeutiques en recherchant diverses activités biologiques, notamment des propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses .

Applications en science des matériaux

En science des matériaux, les dérivés du composé peuvent être utilisés pour créer de nouveaux matériaux ayant des propriétés électroniques ou photoniques spécifiques. Cela est dû à la capacité du composé à former des structures hétérocycliques stables qui peuvent interagir avec la lumière et d'autres formes d'énergie .

Chimie agricole

La structure chimique de This compound fait également l'objet de recherches pour son utilisation potentielle en chimie agricole. Ses dérivés pourraient servir de base à de nouveaux pesticides ou herbicides, offrant des solutions plus efficaces et respectueuses de l'environnement pour la protection des cultures .

Chimie analytique

En chimie analytique, les dérivés de This compound peuvent être utilisés comme réactifs ou indicateurs en raison de leurs propriétés chimiques uniques. Ils pourraient aider au développement de nouvelles méthodes de détection et de quantification de substances biologiques ou chimiques .

Mécanisme D'action

Target of Action

It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner as these purine bases.

Result of Action

Some related compounds have shown significant inhibitory activity , suggesting that 1H-pyrazolo[3,4-b]pyridin-3-amine might also have similar effects.

Safety and Hazards

Orientations Futures

Given the close similarity with the purine bases adenine and guanine, these compounds have attracted the interest of medicinal chemists . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

Propriétés

IUPAC Name |

2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAQTQAFUORQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986904 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6752-16-5 | |

| Record name | 6752-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

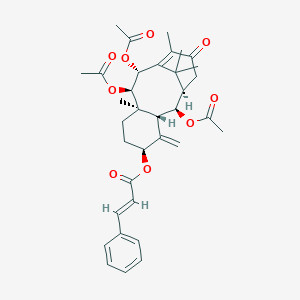

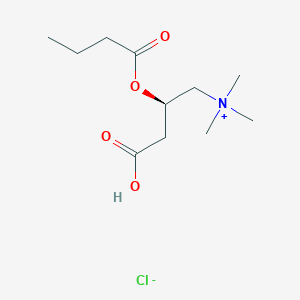

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)